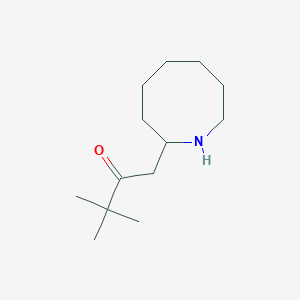
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes an azocane ring attached to a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one typically involves the reaction of azocane derivatives with appropriate ketones under controlled conditions. One common method involves the use of azocane and 3,3-dimethylbutan-2-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The azocane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted azocane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The azocane ring can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The ketone group may also participate in various biochemical reactions, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(Azocan-2-yl)cyclohexan-1-one
- 5-(Azocan-2-yl)-2-fluoroaniline
- 1-(Azocan-2-yl)-3-methylbutan-2-one
Uniqueness: 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, such as the presence of a dimethyl-substituted butanone moiety
Eigenschaften
Molekularformel |
C13H25NO |
|---|---|
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
1-(azocan-2-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)12(15)10-11-8-6-4-5-7-9-14-11/h11,14H,4-10H2,1-3H3 |
InChI-Schlüssel |
UXESMWRJWIUHHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC1CCCCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


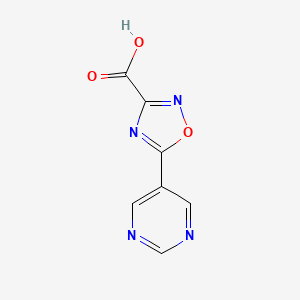
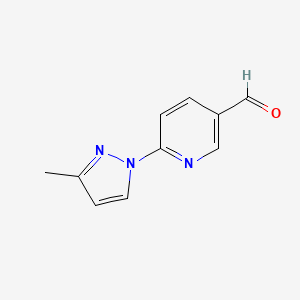
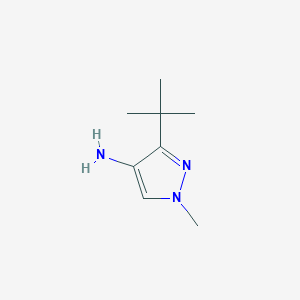
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)

![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
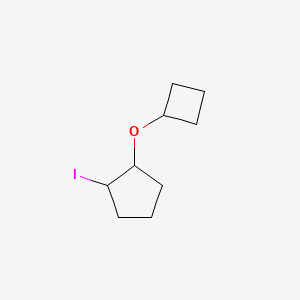
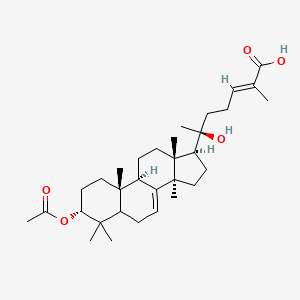
![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)
![5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068670.png)
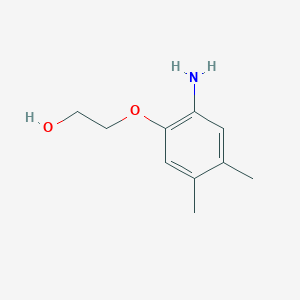
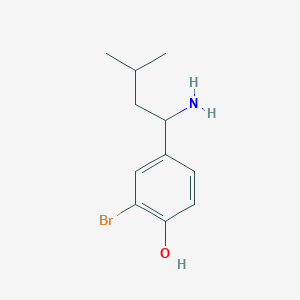
![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)
